molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

4-Hydroxybenzamide

Cat. No. B152061
CAS RN: 619-57-8
M. Wt: 137.14 g/mol
InChI Key: QXSAKPUBHTZHKW-UHFFFAOYSA-N
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Description

4-Hydroxybenzamide is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its presence in various biological activities.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue with inhibitory activity against Mycobacterium tuberculosis, was reported, highlighting the importance of this compound in medicinal chemistry . Additionally, a novel synthesis strategy for N-hydroxy-2-(4-methylbenzamido)benzamide was described, showcasing the versatility of this compound derivatives in antibacterial applications .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as methyl 4-hydroxybenzoate and m-hydroxybenzamide . These studies provide valuable insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, a series of oxidation reactions of alkenamides with hypervalent iodine was described, leading to the asymmetric synthesis of 4-hydroxymellein derivatives . The reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has also been studied, revealing the electron-affinic sites and the reduction pathways of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized through various spectroscopic and computational methods. Theoretical and experimental spectroscopic studies have been conducted on this compound to understand its monomeric and dimeric structures, vibrational spectra, and electronic properties . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into the structure-property relationship and antitumor activity of the compound .

Scientific Research Applications

  • Spectroscopic Studies and Biological Activities : 4HBM has been studied for its structural and vibrational characteristics using spectroscopic methods. The experimental and computational data on FT-IR, FT-Raman, NMR, and UV–Visible spectra provide insights into the molecular structure of 4HBM. Additionally, the antibacterial and antifungal activities of 4HBM were explored using molecular docking, revealing its potential in combating microbial infections (Ramesh et al., 2020).

  • Synthon Modularity in Cocrystals : Research on 4-hydroxybenzamide-dicarboxylic acid cocrystals highlights the concept of synthon modularity, crucial for crystal engineering. This study demonstrates the design strategy and characterization of cocrystals, emphasizing the role of 4HBM in crystal structure formation (Tothadi & Desiraju, 2012).

  • Development of Histone Deacetylase Inhibitors : 4HBM derivatives have been identified as potent and selective inhibitors of histone deacetylase (HDAC), particularly the HDAC6 isoform. These findings are significant for cancer research, as HDAC inhibitors are explored for their therapeutic potential in oncology (Blackburn et al., 2013).

  • Thermochemical and Structural Analysis : Studies on 4HBM have included thermochemical analyses, such as measuring molar enthalpies and vapor pressures, to understand its chemical stability and interactions. These insights are valuable in the development of pharmaceutical and material science applications (Verevkin et al., 2016).

  • Influence on Cocrystal Structures and Solubility : Research on the cocrystallization of 4HBM with various acids has shown significant effects on the stability and solubility of the resulting compounds. This study provides valuable data for pharmaceutical development, especially in optimizing drug formulations (Manin et al., 2015).

  • Copper-mediated Hydroxylation : 4HBM has been used in copper-mediated C-H hydroxylation of arenes and heteroarenes, showcasing its role in organic synthesis and chemical transformations (Li et al., 2014).

  • Antioxidant and Anticancer Activities : Studies have shown that derivatives of 4HBM exhibit significant antioxidant, thrombin-inhibitory, and anticancer activities. This highlights its potential in therapeutic interventions for diseases like cancer and thrombotic diseases (Wei et al., 2016).

Safety and Hazards

4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

Mechanism of Action

Target of Action

4-Hydroxybenzamide is a nitrogen-containing compound It’s known that certain derivatives of this compound exhibit cerebroprotective activity .

Mode of Action

It’s known that it has been used in the synthesis of balanol, a potent protein kinase c (pkc) inhibitor . This suggests that this compound might interact with its targets to inhibit the activity of PKC, a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Biochemical Pathways

Given its role in the synthesis of balanol, a pkc inhibitor, it can be inferred that this compound might affect the pkc signaling pathway . PKC plays a crucial role in several signal transduction cascades and its inhibition can have downstream effects on cellular processes such as cell cycle progression, apoptosis, and differentiation.

Pharmacokinetics

It’s known that the low solubility in water of certain derivatives of this compound limits their bioavailability .

Result of Action

Given its role in the synthesis of balanol, it can be inferred that this compound might have a role in modulating the activity of pkc and thereby influencing cellular processes controlled by pkc .

Action Environment

It’s known that the solubility of certain derivatives of this compound in water can affect their bioavailability , suggesting that factors such as pH and temperature could potentially influence the action of this compound.

properties

IUPAC Name

4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSAKPUBHTZHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10210931
Record name 4-Hydroxybenzamide
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Molecular Weight

137.14 g/mol
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CAS RN

619-57-8
Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name p-hydroxybenzamide
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Record name 4-HYDROXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1 0.250 ml. of triethylamine, 0.236 ml. of isobutylchloroformate, and 0.412 g. of p-hydroxybenzamide there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with chloroform-acetonitrile (6:4). The residue obtained by concentration of selected fractions, 0.260 g., an oil, as the title compound, having Rf 0.5 (TLC on silica gel in chloroform-acetonitrile (3:2)).
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.347 ml. of triethylamine, 0.326 ml. of isobutylchloroformate, and 0.433 g. of p-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone (3:7). The residue obtained by concentration of selected fractions, 0.455 g., is crystallized from acetone diluted with an equal volume of acetonitrile as the title compound, white, free-flowing crystals, m.p. 129.5°-130.8° C., having Rf 0.32 (TLC on silica gel in ethyl acetate-acetone (3:7).
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Synthesis routes and methods III

Procedure details

A solution of freshly prepared 4-hydroxybenzoic acid (635 mg; 4.6 mmol) and BOP (1.7 g; 5.06 mmol) in DMF (20 mL) was added dropwise and at room temperature to a solution of PEI (1 g, 23.2 mmol) in DMF (50 mL). After 2 hours under stirring, the DMF was removed by evaporation under reduced pressure. The crude product was taken in water, dissolved by addition of aqueous sodium hydroxide solution 1M (pH 11) and subjected to dialysis using a SpectraPor 12-14 kDa membrane against water (1 L, 2 changes over 24 h). Lyophilization provided 4-hydroxybenzamide-PEI (0.7 g) at a modification degree of 28%. 1H NMR (D2O) δppm: 2.6 (bm, 2.9H, —NHCH2CH2NH—), 3.22 (m, 0.55H, Phe-CONHCH2CH2NH—), 3.35 (m, 0.55H, Phe-CONHCH2CH2NH) 6.57 (d, J=7.3 Hz, 0.55 H, CHaro), 6.97 (m, 0.55H, CHaro).
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635 mg
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1.7 g
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20 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: this compound has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing this compound. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized this compound.

Q3: How does this compound behave in different crystalline forms?

A: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is this compound in different environments?

A: Studies investigated the stability of this compound under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of this compound in lubricant compositions?

A: this compound acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study this compound?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of this compound. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of this compound affect its biological activity?

A: Research has extensively explored the structure-activity relationship of this compound analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of this compound in the study of adenosine receptor antagonists?

A: this compound serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of this compound?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of this compound. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is this compound absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of this compound in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to this compound?

A: Research has identified this compound as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of this compound on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of this compound and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of this compound in studying the allosteric transition of the insulin hexamer?

A: this compound acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is this compound used in drug discovery for NMDA receptors?

A: this compound derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize this compound?

A: Various analytical techniques are employed to study this compound. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of this compound?

A: The dissolution and solubility of this compound are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of this compound research?

A: Research on this compound extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

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